1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci
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Overview
Description
1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry for their potential pharmacological properties. The presence of the tert-butoxycarbonyl group and the trifluoromethylbenzyl group suggests that this compound may have unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: This protective group is often introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethylbenzyl Group: This step can be achieved through nucleophilic substitution reactions, where the piperidine derivative reacts with a trifluoromethylbenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-4-benzylpiperidine-4-carboxylic acid: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(tert-Butoxycarbonyl)-4-[3-(methyl)benzyl]piperidine-4-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its reactivity and interactions.
Uniqueness
1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl protective group and the trifluoromethylbenzyl group. These features may confer specific chemical stability, reactivity, and biological activity that distinguish it from similar compounds.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(26)23-9-7-18(8-10-23,15(24)25)12-13-5-4-6-14(11-13)19(20,21)22/h4-6,11H,7-10,12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYITQCVQVXRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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